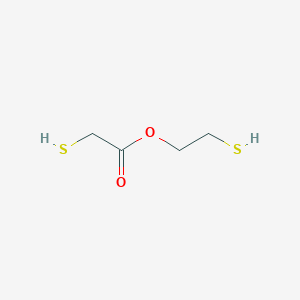
Acetic acid, mercapto-, 2-mercaptoethyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Acetic acid, mercapto-, 2-mercaptoethyl ester is an organic compound with the chemical formula C4H8O2S. It is a colorless liquid with a fruit-like aroma. This compound is commonly used as a flavoring agent and spice synergist in various food products such as fruits, vegetables, biscuits, candy, and alcohol .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Acetic acid, mercapto-, 2-mercaptoethyl ester can be synthesized by reacting ethanoic anhydride with 2-mercaptoethanol. The specific reaction conditions can be adjusted according to laboratory requirements . The reaction typically involves the following steps:
- Mixing ethanoic anhydride and 2-mercaptoethanol in a suitable solvent.
- Heating the mixture to a specific temperature to facilitate the reaction.
- Purifying the product through distillation or other purification techniques.
Industrial Production Methods
In industrial settings, the production of this compound follows similar principles but on a larger scale. The reaction conditions are optimized for higher yields and efficiency. The process involves:
- Large-scale mixing of ethanoic anhydride and 2-mercaptoethanol.
- Controlled heating and reaction monitoring.
- Industrial purification methods such as distillation, crystallization, or chromatography to obtain the final product.
Análisis De Reacciones Químicas
Types of Reactions
Acetic acid, mercapto-, 2-mercaptoethyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form disulfides or sulfoxides.
Reduction: Reduction reactions can convert the ester group to alcohols.
Substitution: The ester group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products
Oxidation Products: Disulfides, sulfoxides.
Reduction Products: Alcohols.
Substitution Products: Various esters and thioesters.
Aplicaciones Científicas De Investigación
Acetic acid, mercapto-, 2-mercaptoethyl ester has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Employed in the study of enzyme mechanisms and protein interactions.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of flavors, fragrances, and as an intermediate in chemical manufacturing
Mecanismo De Acción
The mechanism of action of acetic acid, mercapto-, 2-mercaptoethyl ester involves its interaction with various molecular targets and pathways:
Molecular Targets: Enzymes, proteins, and other biomolecules.
Pathways: The compound can modulate enzymatic activity, influence protein folding, and participate in redox reactions.
Comparación Con Compuestos Similares
Similar Compounds
Acetic acid, mercapto-, ethyl ester: Similar structure but with an ethyl group instead of a 2-mercaptoethyl group.
Acetic acid, mercapto-, methyl ester: Contains a methyl group instead of a 2-mercaptoethyl group.
Polyethylene glycol, mercaptoPEG acid: A polymeric compound with similar functional groups.
Uniqueness
Acetic acid, mercapto-, 2-mercaptoethyl ester is unique due to its specific functional groups that allow it to participate in a variety of chemical reactions and its applications in multiple fields. Its fruit-like aroma also makes it valuable in the flavor and fragrance industry.
Propiedades
Número CAS |
38705-47-4 |
|---|---|
Fórmula molecular |
C4H8O2S2 |
Peso molecular |
152.2 g/mol |
Nombre IUPAC |
2-sulfanylethyl 2-sulfanylacetate |
InChI |
InChI=1S/C4H8O2S2/c5-4(3-8)6-1-2-7/h7-8H,1-3H2 |
Clave InChI |
FVDQMWJUZJOJSO-UHFFFAOYSA-N |
SMILES canónico |
C(CS)OC(=O)CS |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


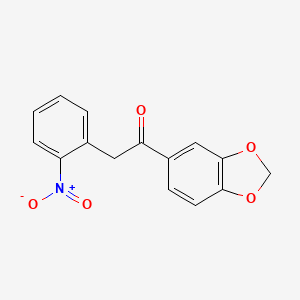
![9-Methyl-7-oxatricyclo[4.3.0.03,9]nonan-8-one](/img/structure/B14679936.png)
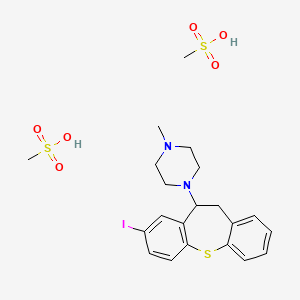
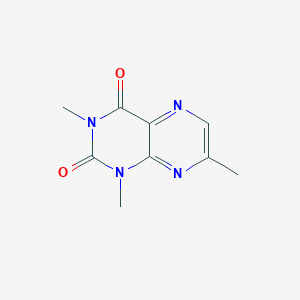


![Anthra[1,2-e]acephenanthrylene](/img/structure/B14679985.png)
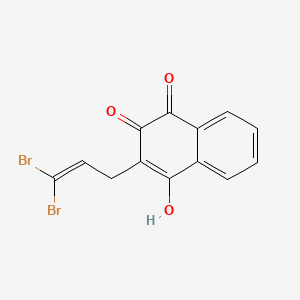
![3-[1,2,2-Tris(2-ethylhexoxy)ethoxymethyl]heptane](/img/structure/B14679999.png)
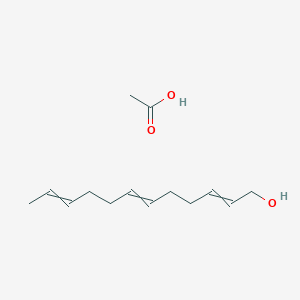
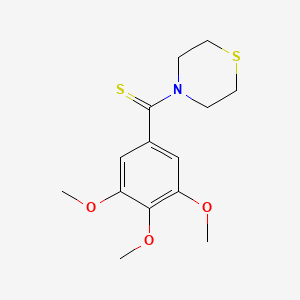
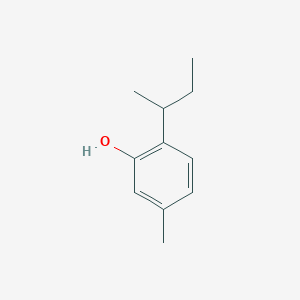
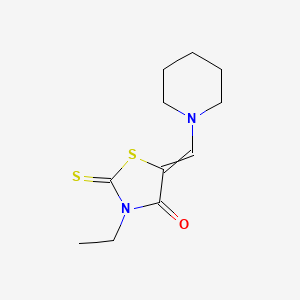
![2,2-Dicyclopropylspiro[cyclopropane-1,9'-fluorene]](/img/structure/B14680055.png)
